Tinofedrine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tinofedrine HCl is a compound known for its vasodilatory properties, particularly in the cerebral region. It is chemically identified as a- [1- [ (3,3-Di-3-thienyl-2-propenyl)amino]ethyl]benzenemethanol hydrochloride, with a molecular formula of C20H21NOS2.HCl and a molecular weight of 391.98 . This compound has been studied for its effects on cerebral blood flow and has applications in treating conditions like multi-infarct dementia .
Preparation Methods
The synthesis of tinofedrine hydrochloride involves several steps. One of the primary synthetic routes includes the reaction of 3,3-di-3-thienylallylamine with benzyl alcohol under specific conditions . The reaction conditions typically involve the use of solvents like isopropanol and may require crystallization to obtain the final product .
Chemical Reactions Analysis
Tinofedrine HCl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tinofedrine HCl has several scientific research applications:
Chemistry: It is used as a reference compound in various chemical studies.
Mechanism of Action
The mechanism of action of tinofedrine hydrochloride involves its vasodilatory effects on cerebral blood vessels. It acts on specific molecular targets and pathways to increase blood flow to the brain, which can help alleviate symptoms of conditions like multi-infarct dementia . The exact molecular targets and pathways are still under investigation, but it is believed to interact with adrenergic receptors and other signaling molecules involved in vasodilation .
Comparison with Similar Compounds
Tinofedrine HCl can be compared with other vasodilatory compounds such as:
Ephedrine: Both compounds have vasodilatory effects, but ephedrine also has significant stimulant properties.
Methylphenidate: While primarily used for its stimulant effects, methylphenidate also has some vasodilatory properties.
Epinephrine: This compound is a potent vasodilator and is used in emergency medicine.
This compound is unique in its specific application for cerebral vasodilation and its potential therapeutic use in neurodegenerative diseases .
Properties
CAS No. |
50776-39-1 |
---|---|
Molecular Formula |
C20H22ClNOS2 |
Molecular Weight |
392 g/mol |
IUPAC Name |
(1R,2S)-2-[3,3-di(thiophen-3-yl)prop-2-enylamino]-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H21NOS2.ClH/c1-15(20(22)16-5-3-2-4-6-16)21-10-7-19(17-8-11-23-13-17)18-9-12-24-14-18;/h2-9,11-15,20-22H,10H2,1H3;1H/t15-,20-;/m0./s1 |
InChI Key |
BRPBPTNOXZNOML-QNNMEKCMSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3.Cl |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
50776-39-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(1-(3,3-di(thien-3-ylallyl)amino)ethyl)benzyl alcohol D 8955 Novocebrin tinofedrin tinofedrine tinofedrine hydrochloride tinofedrine hydrochloride, (R-(R*,S*))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.